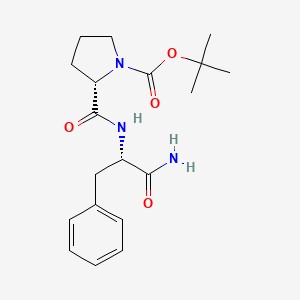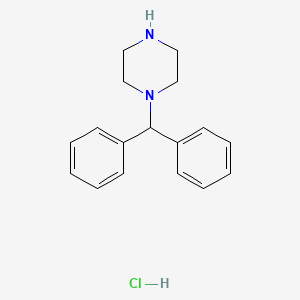
1,3-dimethyl-3-(prop-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dimethyl-N-(2-propynyl)urea: is an organic compound with the molecular formula C6H10N2O It is a derivative of urea, where the hydrogen atoms are replaced by dimethyl and propynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amination: One common method involves the reaction of with under controlled conditions to yield .
Rearrangement: Another method includes the rearrangement of in the presence of and a base such as .
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where the propynyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted ureas depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and proteins.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry:
- Utilized in the production of specialty chemicals and polymers .
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with enzymes and proteins through its functional groups, affecting their activity and function.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
- N,N’-dimethylurea
- N,N’-dimethyl-N-(2-propynyl)amine
- N,N’-dimethyl-N-(2-propynyl)urea oxide
Uniqueness:
- N,N’-dimethyl-N-(2-propynyl)urea is unique due to the presence of the propynyl group , which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-prop-2-ynylurea |
InChI |
InChI=1S/C6H10N2O/c1-4-5-8(3)6(9)7-2/h1H,5H2,2-3H3,(H,7,9) |
Clave InChI |
ONZVMLQFBUIZIV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)




